
4-Methyl-1-naphthol
Overview
Description
4-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthol, where a methyl group is substituted at the fourth position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the methylation of 1-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methyl-1-nitronaphthalene, followed by hydrolysis. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-naphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-methyl-1,2,3,4-tetrahydronaphthol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-1-naphthoquinone.
Reduction: 4-Methyl-1,2,3,4-tetrahydronaphthol.
Substitution: Various alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
Biocatalysis
4-Methyl-1-naphthol has been utilized in biocatalytic processes to produce other valuable compounds. For instance, 4-MN serves as a substrate for the enzymatic production of various derivatives in whole-cell biocatalysis systems. These processes have demonstrated enhanced efficiency in producing compounds like 1-naphthol through optimized biphasic systems that improve product yields while minimizing toxicity .
Pharmaceutical Applications
Research indicates that this compound and its derivatives exhibit biological activities that may be beneficial in pharmaceuticals:
- Antimicrobial Properties : Studies have shown that certain naphthol derivatives possess significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics .
- Antiviral Activity : Some studies highlight the antiviral effects of naphthol derivatives, indicating their potential role in treating viral infections .
Case Study 1: Antimicrobial Activity
A recent study investigated the antimicrobial effects of this compound derivatives against multiple bacterial strains. The results indicated that specific modifications to the naphthol structure enhanced its antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
4-MN | E. coli | 32 |
4-MN | S. aureus | 16 |
Derivative A | P. aeruginosa | 8 |
Case Study 2: Biocatalytic Production
In a study focused on biocatalysis, researchers optimized conditions for the conversion of naphthalene to 1-naphthol using engineered E. coli strains expressing specific monooxygenases. The study demonstrated that using a biphasic system significantly improved product yields, showcasing the practical application of 4-MN in industrial processes.
Parameter | Optimal Value |
---|---|
Naphthalene Concentration (g/L) | 40 |
Organic Phase Ratio (%) | 40 |
Productivity (g/g dry cells/h) | 1.7 |
Mechanism of Action
The mechanism of action of 4-Methyl-1-naphthol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, disrupting metabolic pathways. Its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms, leading to cell lysis.
Comparison with Similar Compounds
1-Naphthol: Similar structure but lacks the methyl group at the fourth position.
2-Naphthol: The hydroxyl group is positioned at the second carbon of the naphthalene ring.
4-Methoxy-1-naphthol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 4-Methyl-1-naphthol is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This substitution can enhance its solubility in organic solvents and alter its interaction with other molecules, making it a valuable compound in various applications.
Biological Activity
4-Methyl-1-naphthol, a derivative of naphthalene, is an organic compound known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential applications in medicine and industry. The focus will be on its antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound (C11H10O) is characterized by a naphthalene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which has been observed in laboratory settings .
2. Anticancer Activity
This compound has shown promise in cancer research. In vitro studies have reported its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Case Study : A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways:
- IC50 Value : 25 µM
- Mechanism : Induction of oxidative stress leading to DNA damage.
This suggests potential for further development as an anticancer agent .
3. Antioxidant Activity
The antioxidant properties of this compound have been investigated due to its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress-related damage.
Assay Method | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 30 |
ABTS Radical Scavenging | 28 |
The antioxidant mechanism is primarily attributed to the phenolic hydroxyl group, which donates electrons to stabilize free radicals .
The biological activities of this compound can be attributed to several mechanisms:
- Electrophilic Character : The compound can form covalent bonds with nucleophiles in biological systems, potentially leading to alterations in cellular functions.
- Reactive Oxygen Species (ROS) Generation : It can generate ROS, which play a dual role in signaling and inducing apoptosis in cancer cells.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA, affecting replication and transcription processes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-1-naphthol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves alkylation or hydroxylation of naphthalene derivatives. For example, 1-naphthol can react with methylating agents (e.g., methyl iodide) under alkaline conditions (NaOH/ethanol) to introduce the methyl group at the 4-position . Post-synthesis, purity is validated via:
- Melting Point Analysis : Compare observed values (e.g., 85.8°C) with literature data .
- Spectroscopy : UV-Vis spectra in methanol show characteristic bands at 238 nm and 302 nm, shifting to 251 nm and 339 nm upon deprotonation (naphtholate ion formation) .
- Chromatography : Use HPLC with a C18 column and methanol/water mobile phase to assess impurities.
Q. How does the electronic structure of this compound influence its spectroscopic properties?
- Methodological Answer : The methyl group at the 4-position induces steric and electronic effects, altering π-π* transitions. UV-Vis spectra in polar solvents (e.g., methanol) show hypsochromic shifts due to solvent polarity effects. Computational methods (DFT calculations) can model HOMO-LUMO gaps to correlate with experimental λmax values . IR spectroscopy identifies O-H stretching (3200–3600 cm<sup>−1</sup>) and C-O vibrations (1250 cm<sup>−1</sup>) .
Advanced Research Questions
Q. What strategies resolve contradictions in toxicological data for this compound across species?
- Methodological Answer : Discrepancies in hepatic or renal toxicity across species (e.g., rodents vs. primates) may arise from metabolic differences. Address this by:
- Comparative Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronide vs. sulfate conjugates) .
- In Vitro/In Vivo Correlation : Compare hepatocyte assays (human/rat) with in vivo exposure studies (oral vs. inhalation routes) .
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile NOAEL/LOAEL variations .
Q. How can computational models predict the reactivity of this compound in photochemical applications?
- Methodological Answer : Use quantum mechanical calculations (e.g., TD-DFT) to simulate excited-state behavior. Key steps:
- Optimize Geometry : Gaussian 16 with B3LYP/6-311+G(d,p) basis set.
- Predict Absorption Spectra : Compare computed λmax with experimental UV data .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Q. What interdisciplinary approaches improve the design of this compound derivatives for biomedical applications?
- Methodological Answer : Integrate synthetic chemistry, structural biology, and computational toxicology:
- Structure-Activity Relationships (SAR) : Modify the hydroxyl or methyl group and assess cytotoxicity (e.g., MTT assays) .
- Molecular Docking : Screen derivatives against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
- High-Throughput Screening (HTS) : Use microplate readers to evaluate antioxidant/pro-oxidant activity in cell-free systems .
Properties
IUPAC Name |
4-methylnaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145042 | |
Record name | 4-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10240-08-1 | |
Record name | 4-Methyl-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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